2-(Methylsulfanyl)cyclopent-2-en-1-one
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Overview
Description
2-(Methylsulfanyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C6H8OS It is a derivative of cyclopent-2-en-1-one, where a methylsulfanyl group is attached to the second carbon of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing derivatives of cyclopent-2-en-1-one involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride (SOCl2) in anhydrous ethanol. This one-pot synthesis is efficient and yields the desired products in reasonable amounts . Another method involves the Aza-Piancatelli rearrangement, which uses furan-2-yl(phenyl)methanol and 2,4,6-trimethylaniline in the presence of dysprosium(III) trifluoromethanesulfonate (Dy(OTf)3) as a catalyst .
Industrial Production Methods
Industrial production methods for 2-(Methylsulfanyl)cyclopent-2-en-1-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)cyclopent-2-en-1-one, like other cyclopentenones, undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: This compound acts as a dienophile, reacting with dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Conjugate Addition: Common nucleophiles include organocopper reagents and silyl enol ethers.
Michael Reaction: Typically involves silyl enol ethers and siloxanes.
Diels-Alder Reaction: Requires dienes and can be catalyzed by Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Diels-Alder reaction with a Danishefsky-type diene can yield a fused tricyclic system .
Scientific Research Applications
2-(Methylsulfanyl)cyclopent-2-en-1-one has several applications in scientific research:
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)cyclopent-2-en-1-one involves its role as an electrophile in chemical reactions. The compound’s enone system allows it to participate in nucleophilic conjugate additions, where nucleophiles attack the β-carbon, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which makes the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Cyclopent-2-en-1-one: The parent compound, lacking the methylsulfanyl group.
Cyclopentenone: A general term for compounds containing the cyclopentenone moiety.
Cyclohexenone: A six-membered ring analog with similar reactivity.
Uniqueness
2-(Methylsulfanyl)cyclopent-2-en-1-one is unique due to the presence of the methylsulfanyl group, which can influence its reactivity and properties. This functional group can participate in additional chemical reactions, such as oxidation or substitution, providing further versatility in synthetic applications .
Properties
CAS No. |
60887-85-6 |
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Molecular Formula |
C6H8OS |
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-methylsulfanylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8OS/c1-8-6-4-2-3-5(6)7/h4H,2-3H2,1H3 |
InChI Key |
XJWLUVSHTRWHFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CCCC1=O |
Origin of Product |
United States |
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